Melarsomine
Overview
Description
Scientific Research Applications
Melarsomine has several applications in scientific research:
Veterinary Medicine: It is the only FDA-approved treatment for adult heartworm infection in dogs. .
Supramolecular Chemistry: This compound’s ability to form hydrogen bonds and supramolecular networks makes it a subject of interest in supramolecular chemistry.
Parasitology: Its trypanocidal properties make it useful in the study and treatment of parasitic infections.
Safety and Hazards
Melarsomine should be handled with care to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or inhalation, immediate medical attention is required .
Future Directions
Efforts are being made to increase access to high-quality adulticidal treatment of canine heartworm disease using Melarsomine . A technician-leveraged heartworm treatment protocol for high-volume, outpatient community clinic settings based on the American Heartworm Society guidelines has been developed and implemented . This represents a promising direction for the future use of this compound .
Preparation Methods
The synthesis of melarsomine dihydrochloride involves several steps:
Conversion of Trichlorotriazine to Diaminochlorotriazine: This step is carried out in an ammoniacal medium.
Formation of Melarsen Acid Hydrochloride: Diaminochlorotriazine is converted to melarsen acid hydrochloride in the presence of arsanilic acid.
Reduction to Melarsen Oxide Dihydrate: Melarsen acid hydrochloride is then reduced to melarsen oxide dihydrate.
Formation of this compound Dihydrochloride: Finally, melarsen oxide dihydrate is converted to this compound dihydrochloride in the presence of cysteamine hydrochloride
Chemical Reactions Analysis
Melarsomine undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidative degradation, especially when it forms a supramolecular network with cyanuric acid.
Hydrogen Bonding: The compound can form hydrogen bonds, which play a crucial role in its chemical stability and reactivity.
Common reagents and conditions used in these reactions include cyanuric acid for oxidative degradation and aqueous solutions for hydrogen bonding interactions. The major products formed from these reactions are typically oxidized derivatives of this compound.
Mechanism of Action
Melarsomine contains arsenic, which is the active ingredient that kills both adult and immature heartworms. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is known to disrupt the metabolic processes of the parasites, leading to their death .
Comparison with Similar Compounds
Melarsomine is unique due to its arsenic-based structure and its specific use in treating heartworm infections. Similar compounds include:
Moxidectin: Often used in combination with doxycycline as an alternative treatment for heartworm infections.
Doxycycline: Used alongside this compound to enhance its efficacy and reduce side effects.
While moxidectin and doxycycline are also used to treat heartworm infections, this compound remains the only FDA-approved adulticide treatment for this condition .
Properties
IUPAC Name |
2-N-[4-[bis(2-aminoethylsulfanyl)arsanyl]phenyl]-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21AsN8S2/c15-5-7-23-14(24-8-6-16)9-1-3-10(4-2-9)19-13-21-11(17)20-12(18)22-13/h1-4H,5-8,15-16H2,(H5,17,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEOLZFMLHYCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](SCCN)SCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21AsN8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155907 | |
Record name | Melarsomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128470-15-5 | |
Record name | Melarsomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128470-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melarsomine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melarsomine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11528 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Melarsomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELARSOMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374GJ0S41A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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